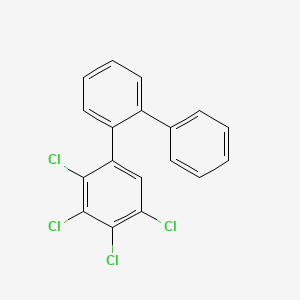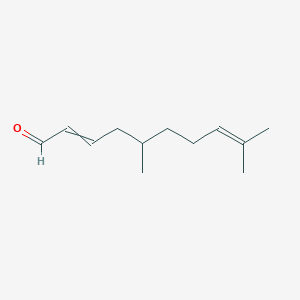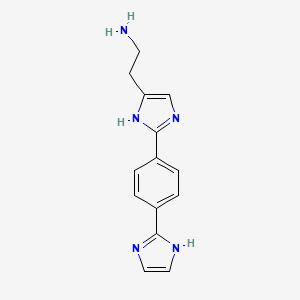
2-(2-(4-(1h-Imidazol-2-yl)phenyl)-3h-imidazol-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine is a complex organic compound characterized by the presence of two imidazole rings. Imidazole is a five-membered planar ring with two nitrogen atoms at non-adjacent positions, which is crucial for the biological activity of these compounds. This compound is part of a broader class of chemicals synthesized for various biological evaluations and possesses unique structures that allow for diverse chemical reactions and properties.
Métodos De Preparación
The synthesis of 2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine involves multi-step procedures. One common method includes cyclocondensation, Mannich reactions, and nucleophilic addition. For instance, a synthesis process might involve diacetyl, aromatic aldehyde, and 2-(piperazin-1-yl)ethanamine using a catalyst in ethanol. Industrial production methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction might produce more saturated compounds.
Aplicaciones Científicas De Investigación
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antitumor, and antiviral activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The imidazole rings allow it to bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
2-(2-(4-(1H-Imidazol-2-yl)phenyl)-3H-imidazol-4-yl)ethanamine can be compared with other similar compounds, such as:
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine: This compound has a similar imidazole structure but differs in the substitution pattern on the phenyl ring.
4-(Imidazol-1-yl)phenol: This compound contains an imidazole ring attached to a phenol group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its dual imidazole rings, which provide a versatile platform for various chemical modifications and biological interactions.
Propiedades
Número CAS |
106927-13-3 |
|---|---|
Fórmula molecular |
C14H15N5 |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
2-[2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C14H15N5/c15-6-5-12-9-18-14(19-12)11-3-1-10(2-4-11)13-16-7-8-17-13/h1-4,7-9H,5-6,15H2,(H,16,17)(H,18,19) |
Clave InChI |
GDTPUMRIWDGBIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=CN2)C3=NC=C(N3)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)
![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)




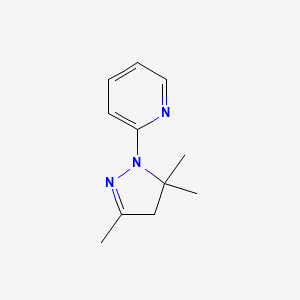
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)
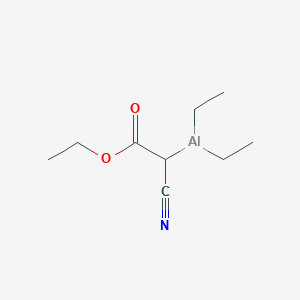

![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)

